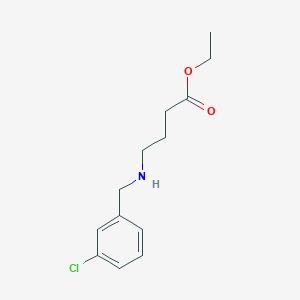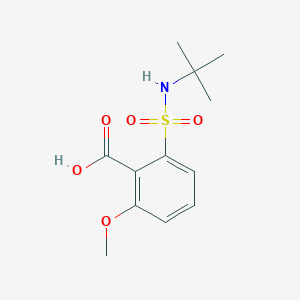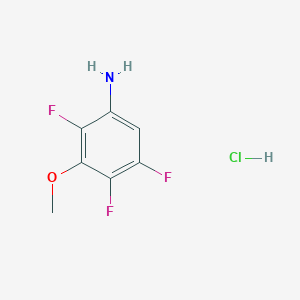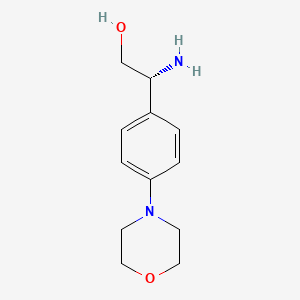
Ethyl 4-((3-chlorobenzyl)amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[(3-chlorophenyl)methyl]amino}butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butanoate backbone, which is further substituted with a 3-chlorophenylmethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(3-chlorophenyl)methyl]amino}butanoate typically involves the esterification of 4-aminobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-{[(3-chlorophenyl)methyl]amino}butanoate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-{[(3-chlorophenyl)methyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-{[(3-chlorophenyl)methyl]amino}butanoic acid.
Reduction: Formation of 4-{[(3-chlorophenyl)methyl]amino}butanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[(3-chlorophenyl)methyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 4-{[(3-chlorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-aminobutanoate: Lacks the 3-chlorophenylmethyl substitution.
Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
4-{[(3-chlorophenyl)methyl]amino}butanoic acid: The carboxylic acid analog of the compound.
Uniqueness
Ethyl 4-{[(3-chlorophenyl)methyl]amino}butanoate is unique due to the presence of both the ethyl ester and the 3-chlorophenylmethylamino group. This combination imparts specific chemical and biological properties that distinguish it from other related compounds.
Eigenschaften
Molekularformel |
C13H18ClNO2 |
|---|---|
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
ethyl 4-[(3-chlorophenyl)methylamino]butanoate |
InChI |
InChI=1S/C13H18ClNO2/c1-2-17-13(16)7-4-8-15-10-11-5-3-6-12(14)9-11/h3,5-6,9,15H,2,4,7-8,10H2,1H3 |
InChI-Schlüssel |
PFPHRPSQAOBPGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCNCC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-(4-Tert-butyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13505303.png)




![5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B13505325.png)
![1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylicacid](/img/structure/B13505330.png)
![2-Azaspiro[3.3]heptan-5-one](/img/structure/B13505337.png)
![3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride](/img/structure/B13505338.png)

![3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13505369.png)
![tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate](/img/structure/B13505373.png)

